The compound 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one, also known as Haloperidol Impurity D or Haloperidol related compound A, is a complex organic molecule with significant relevance in pharmaceutical chemistry. It is primarily associated with the antipsychotic drug Haloperidol, which is used to treat various psychiatric disorders. The compound's molecular formula is , and it has a molecular weight of approximately 567.55 g/mol .
This compound is classified as an impurity related to Haloperidol, which means it may occur during the synthesis or degradation of Haloperidol. Its presence can affect the efficacy and safety profiles of pharmaceutical formulations containing Haloperidol . The compound is categorized under antipsychotic drugs, specifically within the class of butyrophenones, which are known for their dopamine antagonistic properties.
The synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one typically involves multi-step synthetic pathways that include:
These methods require careful optimization to ensure high yields and purity levels, as impurities can significantly impact pharmacological properties.
The molecular structure of this compound features multiple functional groups, including hydroxypiperidine moieties and chlorophenyl rings. Its structural representation includes:
OC1(CCN(CCCC(=O)c2ccc(cc2)N3CCC(O)(CC3)c4ccc(Cl)cc4)CC1)c5ccc(Cl)cc5
KZKALOHEEHRXFT-UHFFFAOYSA-N
The compound is achiral, meaning it does not possess stereocenters . This characteristic can influence its pharmacokinetic properties and interactions with biological targets.
The chemical reactivity of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one includes:
These reactions are crucial for understanding the stability and potential degradation pathways of this compound in pharmaceutical applications .
The primary applications of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one include:
This compound serves as a critical element in ensuring the safety and efficacy of antipsychotic medications through rigorous testing and analysis protocols.
The compound (C₃₄H₃₇Cl₂N₂O₃; molecular weight 591.58 g/mol) exhibits a symmetrical molecular architecture centered on a butan-1-one bridge connecting two identical pharmacophoric units. Each unit comprises a 4-hydroxypiperidine ring para-substituted with a chlorophenyl group. Key structural features confirmed via spectroscopic and computational analyses include:
Table 1: Spectroscopic Signatures of Key Functional Groups
Functional Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
---|---|---|---|
Piperidine N-CH₂ (aliphatic) | 2.40–2.85 (m, 8H) | 46.8, 50.3 | – |
C=O (ketone) | – | 198.5 | 1710 (s) |
Aromatic C-Cl | – | 133.2, 132.0 | 1090 (m) |
Piperidine C-OH | 4.45 (s, 2H) | 67.1 | 3200–3400 (br) |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments consistent with molecular symmetry, evidenced by equivalent resonance patterns for both piperidine-hydroxyaryl subunits. The ¹³C NMR spectrum displays a characteristic ketone carbonyl signal at 198.5 ppm, while infrared spectroscopy validates hydroxyl (broad peak at 3200–3400 cm⁻¹) and carbonyl (sharp peak at 1710 cm⁻¹) functionalities [2] [4]. High-resolution mass spectrometry (HRMS) establishes the exact mass (591.2287 [M+H]⁺), confirming molecular composition.
The compound emerged from systematic efforts to optimize diarylpiperidine pharmacophores, a trajectory originating in the mid-20th century with the discovery of haloperidol (1958). Key developmental milestones include:
Table 2: Key Historical Developments in Piperidine-Based Drug Synthesis
Timeframe | Innovation | Impact on Compound Design |
---|---|---|
1950–1970 | Classical alkylation/acylation methods | Enabled first-generation piperidine drugs (e.g., haloperidol) |
1980–2000 | Transition metal-catalyzed coupling | Improved yield (75%→95%) and regioselectivity |
2000–Present | Asymmetric hydrogenation protocols | Achieved >99% ee for chiral piperidine centers |
2010–Present | Multicomponent reactions | Streamlined synthesis of complex piperidine dimers |
The compound exemplifies rational dimeric design, leveraging molecular symmetry to enhance target engagement—a strategy validated in clinically successful bis(piperidine) agents like the antipsychotic penfluridol [4] [7].
Piperidine’s prominence arises from its unique physicochemical profile: moderate basicity (pKₐ ~11.0), sp³-rich scaffold enabling three-dimensionality, and nitrogen-centered hydrogen bonding capability. These properties underpin diverse therapeutic applications:
Table 3: Therapeutic Applications of Representative Piperidine Derivatives
Therapeutic Area | Clinical Agent | Piperidine Role | Relevance to Target Compound |
---|---|---|---|
Antipsychotics | Haloperidol | Dopamine D₂ receptor binding | Shared 4-hydroxypiperidine pharmacophore |
Anticancer | Crizotinib | ALK/ROS1 kinase inhibition | Chlorophenyl mimics hinge region binding |
Antiviral | Etravirine | HIV-1 RT non-nucleoside inhibition | Diarylpiperidine scaffold similarity |
Analgesics | Raloxifene | Estrogen receptor modulation | Hydroxyaryl binding motif |
The symmetrical bifunctionalization in this compound exemplifies advanced piperidine engineering, where dimerization amplifies target affinity through multivalency while retaining metabolic stability. Its physicochemical parameters—molecular weight 591.58, cLogP 4.2, hydrogen bond donors 2—align with Lipinski’s criteria for drug-like molecules, highlighting its potential as a versatile therapeutic scaffold [4] [8].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7